molecular formula C6H7NS B102050 2-Mercapto-6-methylpyridine CAS No. 18368-57-5

2-Mercapto-6-methylpyridine

Cat. No.: B102050
CAS No.: 18368-57-5
M. Wt: 125.19 g/mol
InChI Key: IGZZHADAOWGUEI-UHFFFAOYSA-N
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Description

2-Mercapto-6-methylpyridine, also known as 6-Methyl-2-pyridinethiol, is a heterocyclic compound with the molecular formula C6H7NS. It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a mercapto group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Mercapto-6-methylpyridine involves the reaction of 2-bromo-6-methylpyridine with a mercapto compound such as dimethyl sulfate. The reaction typically proceeds under controlled conditions, and the product can be obtained through crystallization or extraction .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The pyridine ring can undergo substitution reactions, where the methyl or mercapto groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Mercapto-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Mercapto-6-methylpyridine involves its interaction with molecular targets through its mercapto and pyridine groups. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

  • 2-Mercaptopyridine
  • 2-Mercaptobenzimidazole
  • 2-Mercaptoimidazole
  • 4-Mercaptopyridine
  • 2-Mercaptopyrimidine

Comparison: 2-Mercapto-6-methylpyridine is unique due to the presence of both a methyl group and a mercapto group on the pyridine ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group can influence the compound’s reactivity and steric interactions, while the mercapto group provides a site for further chemical modifications.

Properties

IUPAC Name

6-methyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZZHADAOWGUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415830
Record name 2-Mercapto-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-57-5
Record name 2-Mercapto-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-methylpyridine-2-thiol coordinate to metal centers, and what unique coordination modes have been observed?

A1: 6-Methylpyridine-2-thiol can act as a versatile ligand, coordinating to metal centers through both its sulfur and nitrogen atoms. While it commonly binds through the sulfur atom alone, a unique coordination mode has been observed in hexaruthenium cluster complexes. In these complexes, the ligand bridges four basal ruthenium atoms through the sulfur atom and an edge-bridging ruthenium atom through the nitrogen atom []. This bridging mode highlights the potential for 6-methylpyridine-2-thiol to form diverse and structurally interesting metal complexes.

Q2: Can 6-methylpyridine-2-thiol be used to synthesize materials with interesting photophysical properties?

A2: Yes, incorporating 6-methylpyridine-2-thiol into dinuclear platinum(II) complexes leads to the formation of chromophores exhibiting metal-metal-to-ligand charge transfer (MMLCT) []. These complexes absorb light in the visible region and display high quantum yield photoluminescence with emission extending into the far-red region. This property makes these complexes potentially valuable for applications such as promoting light-driven chemical reactions and studying coherence phenomena in transient metal-metal bond formation.

Q3: Does the coordination geometry of 6-methylpyridine-2-thiol in ruthenium complexes affect their properties?

A3: Research indicates that the coordination of 6-methylpyridine-2-thiol and related ligands to ruthenium(IV) bis(allyl) dimers can result in two geometric isomers: axial and equatorial []. These isomers, present in varying ratios, exhibit distinct 1H NMR spectra. This difference in spectroscopic properties suggests potential variations in reactivity and overall chemical behavior depending on the specific isomer formed.

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